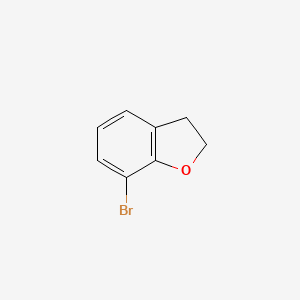

7-Bromo-2,3-dihydrobenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOUXHRZQNPOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626603 | |

| Record name | 7-Bromo-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206347-30-0 | |

| Record name | 7-Bromo-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-2,3-dihydrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Bromo 2,3 Dihydrobenzofuran and Its Derivatives

Regioselective Bromination Strategies

Achieving regioselective bromination at the C-7 position of the 2,3-dihydrobenzofuran (B1216630) scaffold is a synthetic challenge. The electronic properties of the dihydrobenzofuran ring, influenced by the oxygen atom, typically direct electrophilic substitution to other positions. However, specific strategies have been developed to introduce a bromine atom at the desired C-7 position.

Electrophilic Aromatic Substitution for Bromine Introduction

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto an aromatic ring. In the context of 2,3-dihydrobenzofuran, the oxygen atom is an ortho-, para-director, activating the aromatic ring for electrophilic attack. This inherent directing effect makes selective bromination at the C-7 position non-trivial, as the C-5 position is also activated.

Direct bromination of 2,3-dihydrobenzofuran using common brominating agents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) often leads to a mixture of products. NBS is a versatile reagent for allylic and benzylic brominations and can also be used for electrophilic aromatic bromination, often initiated by light or a radical initiator. The reaction conditions can be tuned to favor aromatic substitution over other reaction pathways. For instance, the Wohl-Ziegler reaction describes the allylic or benzylic bromination using NBS in the presence of a radical initiator. However, for aromatic bromination, polar solvents and the absence of radical initiators are typically employed. The use of NBS can provide a low, steady concentration of Br₂, which can help in controlling the reaction.

| Reagent | Conditions | Outcome |

| Br₂ | Lewis acid catalyst (e.g., FeBr₃) | Mixture of brominated isomers, often favoring the 5-position. |

| NBS | Polar solvent, dark | Can provide better control but regioselectivity remains a challenge. |

This table presents generalized outcomes for the direct bromination of the 2,3-dihydrobenzofuran scaffold.

The choice of catalyst and reaction conditions plays a critical role in directing the electrophilic attack on the benzene (B151609) ring. Lewis acids, such as iron(III) bromide (FeBr₃), are commonly used to polarize the Br-Br bond, generating a stronger electrophile. However, this often enhances the inherent reactivity of the ring, leading to substitution at the most electronically favored positions (like C-5).

To achieve bromination at the C-7 position, a directing group strategy is often employed. This involves introducing a functional group onto the molecule that sterically or electronically favors substitution at the C-7 position. For example, a bulky substituent at the C-6 position could sterically hinder attack at C-5, thereby promoting substitution at C-7. Alternatively, a directing group at a specific position can control the site of lithiation, followed by quenching with a bromine source.

Electro-bromination Techniques for Position-Specific Bromination

Electrochemical methods offer an alternative for regioselective halogenation. Electro-bromination involves the electrochemical generation of a bromine species that can then react with the substrate. The regioselectivity of electro-bromination can be influenced by the choice of solvent, electrolyte, and electrode material.

Research on the electro-bromination of the related compound, benzofuran (B130515), has shown that reaction conditions can be tuned to achieve substitution at specific positions. For instance, electrolysis in a solution containing ammonium (B1175870) bromide can lead to the formation of 5-bromobenzofuran or 5,7-dibromobenzofuran. While this specific method does not yield the 7-bromo derivative as the primary product for benzofuran, it highlights the potential of electrochemical techniques to control regioselectivity through careful optimization of reaction parameters. The application of such techniques to 2,3-dihydrobenzofuran for selective 7-bromination would require specific adaptation of these conditions.

Synthesis of the Dihydrobenzofuran Core Structure

Given the challenges of direct regioselective bromination, a more common and controlled approach to synthesizing 7-Bromo-2,3-dihydrobenzofuran is to construct the dihydrobenzofuran ring from a precursor that already contains a bromine atom at the desired position.

Cyclization Reactions from Phenolic Precursors

A powerful and widely used method for the synthesis of the 2,3-dihydrobenzofuran core is the cyclization of appropriately substituted phenolic precursors. This strategy offers excellent control over the final substitution pattern of the molecule.

A key precursor for the synthesis of this compound is a phenol with an allyl group at the C-2 position and a bromine atom at the C-6 position (relative to the hydroxyl group). The cyclization of these 2-allylphenols can be initiated by various reagents. For example, the acid-catalyzed cyclization of 2-allyl-6-bromophenol derivatives can proceed regioselectively to form the five-membered dihydrofuran ring, yielding the this compound skeleton. researchgate.net Cation-exchanged montmorillonite clays have been shown to be effective catalysts for this transformation, leading to quantitative yields of the desired coumaran (dihydrobenzofuran) product. researchgate.net

Another synthetic route involves a palladium-catalyzed Heck-Matsuda reaction followed by subsequent carbonylation and/or an organotin transmetalation step, which has been successfully used to create derivatives such as (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)hexan-2-one. nih.gov This demonstrates that complex molecules containing the this compound moiety can be constructed with high enantioselectivity.

The following table summarizes a general synthetic approach starting from a phenolic precursor:

| Precursor | Reaction | Product |

| 2-Allyl-6-bromophenol | Acid-catalyzed cyclization (e.g., using montmorillonite clay) | This compound |

| Substituted 2-allyl-6-bromophenol | Palladium-catalyzed intramolecular cyclization | Substituted this compound derivatives |

This table illustrates the synthesis of the this compound core via cyclization of pre-brominated phenolic precursors.

Transition Metal-Free Synthetic Protocols for Dihydrobenzofurans

In recent years, the development of synthetic methods that avoid transition metals has gained significant traction, driven by goals of reducing cost, toxicity, and catalyst contamination in the final products. Several innovative transition metal-free strategies for the construction of the 2,3-dihydrobenzofuran nucleus have been reported. These methods often rely on the use of common reagents or are entirely catalyst-free, aligning with the principles of green chemistry. chemrxiv.orgnih.govrug.nl

Catalyst-Free Approaches: Several protocols achieve the synthesis of 2,3-dihydrobenzofurans without any catalyst. For instance, Bisag et al. (2021) developed a method where substituted salicylaldehydes react with a sulfoxonium ylide under non-catalytic conditions to yield dihydrobenzofurans in high yields (80%–89%). nih.govrug.nl Another catalyst-free approach involves the [3 + 2] cyclization of unsaturated imines with iodine-substituted phenols in the presence of a base. rug.nl A formal [4+1] annulation of propargylamines with sulfur ylides, which proceeds through an in situ generated ortho-quinone methide intermediate, also provides access to 2,3-dihydrobenzofurans with excellent diastereoselectivity. Current time information in Pasuruan, ID.

Iodine-Induced Synthesis: Molecular iodine has emerged as an inexpensive and environmentally benign catalyst for synthesizing dihydrobenzofuran derivatives. nih.gov A notable example is the iodine-catalyzed cyclization of chalcones with isobutyraldehyde, which proceeds under mild, ambient conditions and tolerates a wide range of functional groups, affording the desired products in good yields. nih.govsoton.ac.uknih.govtcichemicals.com This method highlights the utility of iodine in promoting complex chemical transformations without the need for transition metals. nih.gov

Table 1: Examples of Transition Metal-Free Synthetic Protocols for Dihydrobenzofurans

| Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Reference |

| Substituted Salicylaldehydes, Sulfoxonium ylide | No catalyst, CH₂Cl₂ | 2,3-Dihydrobenzofurans | 80-89 | nih.gov, rug.nl |

| Chalcones, Isobutyraldehyde | I₂ (catalyst) | 2,3-Dihydrobenzofuran motifs | 67 | soton.ac.uk, nih.gov, nih.gov |

| Propargylamines, Sulfur Ylides | No catalyst, THF/H₂O | 2,3-Dihydrobenzofurans | 60-83 | Current time information in Pasuruan, ID. |

Green Chemistry Approaches in Dihydrobenzofuran Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. Key approaches in the synthesis of dihydrobenzofurans include the use of alternative energy sources like ultrasound and visible light, and the development of efficient oxidative cyclization reactions. rug.nl

Ultrasound-Promoted Reactions

The application of ultrasonic irradiation is a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and milder reaction conditions. rsc.orgnih.gov In the context of dihydrobenzofuran chemistry, ultrasound has been successfully employed to promote the synthesis of chalcone (B49325) derivatives appended with a 2,3-dihydrobenzofuran moiety. rsc.orgnih.govwikipedia.orgresearchgate.net The reaction between 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones proceeds rapidly under ultrasonic irradiation, providing a library of novel chalcones in good to excellent yields under clean conditions. rsc.orgnih.govwikipedia.orgresearchgate.net This method's benefits include operational simplicity and energy efficiency, demonstrating a significant improvement over conventional heating methods. nih.gov

Oxidative Cyclization of Allylphenols

The oxidative cyclization of ortho-allylphenols is a direct and atom-economical route to 2,3-dihydrobenzofurans. Green protocols for this transformation have been developed that utilize environmentally benign oxidants. nih.govnih.gov One such method employs hydrogen peroxide (H₂O₂) as the oxidant in combination with an organocatalyst, 2,2,2-trifluoroacetophenone (B138007). nih.govnih.gov This system facilitates the efficient cyclization of a variety of substituted o-allylphenols into their corresponding dihydrobenzofurans in high yields. nih.gov The only byproduct of this reaction is water, making it a highly sustainable and clean process. nih.gov Selenium-mediated cyclizations under various oxidative conditions also provide an effective route to functionalized dihydrobenzofurans. nih.gov

Visible Light-Mediated Approaches

Visible light photoredox catalysis has emerged as a transformative technology in modern organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. This green approach has been successfully applied to the synthesis of 2,3-dihydrobenzofurans. rug.nl

Several distinct visible-light-mediated strategies have been developed:

Oxidative [3+2] Cycloaddition: The photocatalytic reaction between phenols and alkenes, using a ruthenium-based photocatalyst and a benign terminal oxidant like ammonium persulfate, allows for the modular synthesis of a wide range of dihydrobenzofuran natural products.

Oxyselenocyclization of 2-Allylphenols: A sustainable method involves the visible light-mediated oxyselenocyclization of 2-allylphenols with chalcogenides, using a simple I₂/SnCl₂ promoter system and blue LED irradiation. This protocol tolerates diverse functional groups and provides products in good to excellent yields.

O-H Insertion/Cyclization: Zhou et al. (2021) reported a visible light-mediated, base-catalyzed protocol involving the reaction of diazo compounds with para-quinones. nih.govrug.nl Irradiation with blue LEDs facilitates an O-H insertion followed by cyclization to afford 2,3-disubstituted dihydrobenzofurans. nih.govrug.nl

These methods showcase the power of visible light to drive complex chemical transformations under gentle conditions, often obviating the need for harsh reagents or high temperatures.

Organocatalytic Synthesis Routes

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysis. This approach avoids issues of metal toxicity and often provides high levels of stereocontrol. Several organocatalytic routes to dihydrobenzofurans have been established.

One prominent strategy involves the organocatalytic oxidation of o-allylphenols, as previously mentioned, using 2,2,2-trifluoroacetophenone as the catalyst and H₂O₂ as the green oxidant. nih.govnih.gov This reaction proceeds efficiently to give a variety of substituted dihydrobenzofurans. nih.gov

Furthermore, asymmetric cascade reactions have been developed to construct chiral trans-2,3-dihydrobenzofurans. These reactions can employ a chiral thiourea (B124793) catalyst to mediate a Michael addition followed by an oxa-substitution between ortho-hydroxy chalcone derivatives and in-situ generated pyridinium (B92312) ylides, all at ambient temperature. Brønsted acids, such as polyphosphoric acid (PPA) and other phosphoric acid derivatives, have also been used to catalyze the annulation of substrates like p-quinone methides with α-aryl diazoacetates to form the dihydrobenzofuran ring. nih.gov

Functionalization and Derivatization of this compound

The bromine atom at the 7-position of the 2,3-dihydrobenzofuran ring is a versatile functional group that serves as a key precursor for introducing molecular diversity. This aryl bromide can readily participate in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Heck-Matsuda Reaction: A concrete example of the functionalization of a this compound derivative has been demonstrated through an enantioselective one-pot Heck-Matsuda reaction. This palladium-catalyzed strategy was used to synthesize enantioenriched 3,3-disubstituted-2,3-dihydrobenzofurans, including (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one. This transformation showcases the utility of the 7-bromo substituent in building complex molecular architectures with high stereocontrol.

Table 2: Heck-Matsuda Synthesis of a this compound Derivative

| Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

| (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | 18 | 97:3 | |

| (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)hexan-2-one | 21 | 85:15 |

Other Potential Cross-Coupling Reactions: While specific examples for this compound are not extensively detailed in the literature, the reactivity of aryl bromides is well-established, allowing for predictable derivatization through several powerful cross-coupling methods:

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling an aryl halide with an organoboron compound (e.g., a boronic acid or ester). nih.gov It is anticipated that this compound would readily couple with various aryl, heteroaryl, or alkyl boronic acids under standard palladium catalysis to introduce a wide range of substituents at the 7-position. nih.gov

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, providing a direct route to aryl-alkyne structures. The 7-bromo position of the dihydrobenzofuran core could be functionalized with various alkynes using a palladium and copper co-catalyst system, installing a rigid alkynyl linker for further elaboration. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. rsc.orgnih.gov It would allow for the introduction of primary or secondary amines, anilines, or other nitrogen-containing heterocycles at the 7-position, providing access to a diverse set of nitrogen-containing derivatives. rsc.orgnih.gov

These established cross-coupling reactions provide a reliable and modular toolbox for the extensive derivatization of the this compound scaffold, enabling the synthesis of diverse libraries of compounds for various applications.

Introduction of Additional Functional Groups

The strategic introduction of functional groups onto the this compound core is essential for modulating its physicochemical properties and biological activity. Formylation and carboxylation are two fundamental transformations that provide versatile handles for further synthetic elaboration.

Formylation, the introduction of a formyl group (-CHO), provides a crucial intermediate for various subsequent chemical transformations. The Vilsmeier-Haack and Duff reactions are classical methods for the formylation of activated aromatic rings.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds. This electrophilic substitution reaction proceeds via a halomethyleniminium salt, which attacks the aromatic ring. For substrates like 2,3-dihydrobenzofuran, the formylation is expected to occur at positions activated by the heterocyclic oxygen atom. The reaction of 2,3-dihydrobenzofuran with a Vilsmeier reagent (e.g., POCl3/DMF) can yield the corresponding carbaldehyde. While direct formylation of the 7-bromo derivative is specific, the general applicability to the dihydrobenzofuran ring system is well-established.

The Duff reaction is another method for aromatic formylation, specifically for phenols and other highly activated aromatic compounds, using hexamine (hexamethylenetetramine) as the formyl source in an acidic medium like glycerol and boric acid or acetic acid. The reaction mechanism involves the formation of an iminium ion from hexamine, which then acts as the electrophile. Formylation typically occurs at the ortho position relative to the activating group.

| Reaction | Reagents | Typical Substrate | Key Features |

| Vilsmeier-Haack | POCl3, DMF | Electron-rich aromatics/heterocycles | Mild and efficient for activated systems. |

| Duff Reaction | Hexamine, Acid (e.g., acetic acid) | Phenols and highly activated aromatics | Primarily directs formylation to the ortho position. |

The introduction of a carboxylic acid group (-COOH) is a valuable modification, as it can serve as a synthetic handle for amide coupling or esterification and can influence the molecule's polarity and binding capabilities.

One prominent method is palladium-catalyzed carboxylation . This approach allows for the direct insertion of carbon dioxide (CO2) into the carbon-bromine bond of aryl bromides. This transformation avoids the need for pre-formed organometallic intermediates and can be performed under relatively mild conditions, tolerating a wide array of functional groups. Using a suitable palladium catalyst system, such as Pd(OAc)2 with a phosphine ligand like Xantphos, this compound can be converted to 2,3-dihydrobenzofuran-7-carboxylic acid.

An alternative strategy involves ortho-lithiation followed by reaction with carbon dioxide . For the parent 2,3-dihydrobenzofuran scaffold, carboxylation at the 7-position can be achieved by treatment with n-butyllithium (n-BuLi) to generate a lithiated intermediate, which is then quenched with solid carbon dioxide (dry ice) and subsequently acidified to yield the carboxylic acid. This method's success depends on the directing ability of the dihydrofuran oxygen atom to facilitate lithiation at the adjacent C7 position.

| Method | Key Reagents | Substrate | Advantages |

| Palladium-Catalyzed Carboxylation | Pd catalyst, Ligand, CO2, Reductant | This compound | High functional group tolerance; direct use of aryl bromide. |

| Ortho-lithiation/Carboxylation | n-BuLi, Dry Ice (CO2) | 2,3-Dihydrobenzofuran | Effective for non-brominated substrates; regioselective at C7. |

Stereoselective Synthesis of Dihydrobenzofuran Derivatives

The construction of specific stereoisomers of 2,3-dihydrobenzofuran derivatives is critical, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. Numerous advanced methodologies have been developed to control the stereochemistry at the C2 and C3 positions.

One powerful approach is the asymmetric [4+1] annulation between in situ generated ammonium ylides and o-quinone methides, which produces a variety of chiral 2,3-dihydrobenzofurans with high enantioselectivity and diastereoselectivity. Another strategy involves the intramolecular conjugate addition of short-lived axially chiral enolates, which provides access to dihydrobenzofurans with adjacent tetrasubstituted and trisubstituted carbon centers in high enantiomeric excess.

Domino annulation reactions offer an efficient route to functionalized 2,3-dihydrobenzofurans. For instance, the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates yields products with impressive chemical yields and diastereoselectivity (up to 99%). Similarly, an intramolecular alkyne Prins-type cyclization of vinylogous carbonates derived from o-alkynyl phenols has been developed for the highly stereoselective construction of trans-2,3-disubstituted dihydrobenzofuran derivatives. The use of ultrasound irradiation has also been reported to promote the stereoselective synthesis of chalcones appended with a 2,3-dihydrobenzofuran moiety, yielding exclusively the trans isomer.

| Method | Key Feature | Stereochemical Outcome | Reference |

| Asymmetric [4+1] Annulation | Cinchona alkaloid as chiral leaving group | High enantio- and diastereoselectivity | |

| Intramolecular Conjugate Addition | Cyclization of short-lived chiral enolates | Up to 96% enantiomeric excess | |

| Domino Annulation | Reaction of chiral salicyl N-phosphonyl imines | Up to 99% diastereoselectivity | |

| Alkyne Prins Cyclization | Cyclization of vinylogous carbonates | Highly stereoselective for trans isomers | |

| Biocatalytic Cyclopropanation | Engineered myoglobins | Excellent enantiopurity (>99.9% de and ee) |

Diversification Strategies for Lead Compound Libraries

The 2,3-dihydrobenzofuran scaffold is considered a privileged structure in drug discovery due to its presence in numerous bioactive molecules and its ability to serve as a versatile platform for library design. Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore biological activity and identify new lead compounds.

Efficient synthetic protocols have been developed for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds. These strategies often employ multicomponent reactions or sequential transformations using a set of diverse building blocks. For example, libraries of 2-aryl-2,3-dihydrobenzofuran-3-carboxamides can be synthesized using commercially available salicylaldehydes, aryl boronic acids or halides, and various primary or secondary amines. This approach allows for systematic variation of substituents at multiple positions on the scaffold, enabling a thorough exploration of the structure-activity relationship (SAR).

The goal of these diversification strategies is to generate lead-like compound libraries that possess a range of physicochemical properties suitable for biological screening. By systematically modifying the core scaffold, chemists can fine-tune properties such as solubility, lipophilicity, and metabolic stability, ultimately leading to the identification of optimized drug candidates.

Chemical Reactivity and Transformation Studies of 7 Bromo 2,3 Dihydrobenzofuran

Nucleophilic Substitution Reactions of the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This pathway is distinct from SN1 and SN2 reactions and typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com

In the case of 7-Bromo-2,3-dihydrobenzofuran, the bromine atom is attached to an aromatic carbon. However, the ring system lacks strong electron-withdrawing substituents in the critical ortho or para positions. The fused dihydrofuran ring's oxygen atom acts as a weak electron-donating group through resonance, which deactivates the ring toward nucleophilic attack. Consequently, the direct displacement of the 7-bromo moiety via a classical SNAr mechanism is generally unfavorable and requires harsh reaction conditions or alternative reaction pathways. nih.govmasterorganicchemistry.com The literature on direct nucleophilic substitution of this compound is therefore sparse, with metal-catalyzed cross-coupling reactions being the far more common and efficient method for functionalizing the C7 position.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The bromine atom at the 7-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon bonds and are fundamental transformations in modern organic synthesis. nih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org this compound can act as the organohalide partner, reacting with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is a powerful tool for synthesizing 7-aryl-2,3-dihydrobenzofuran derivatives. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

A typical set of conditions for a Suzuki-Miyaura reaction involving an aryl bromide is presented in the table below.

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh3)4 or Pd(OAc)2 | Catalyzes the C-C bond formation nih.gov |

| Ligand | Triphenylphosphine (PPh3) or SPhos | Stabilizes the palladium catalyst nih.gov |

| Base | K2CO3, K3PO4, or Na2CO3 | Activates the organoboron reagent wikipedia.org |

| Solvent | Toluene, Dioxane, or DMF/Water | Solubilizes reactants |

Heck Reaction:

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org this compound can be used to introduce the dihydrobenzofuranyl moiety onto an olefinic substrate. The reaction typically proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Research has demonstrated the use of a derivative, (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one, in an intramolecular Heck-Matsuda reaction, highlighting the utility of the bromo-dihydrobenzofuran scaffold in constructing complex molecular architectures. nih.gov

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Unsaturated Halide | This compound | Electrophilic partner |

| Alkene | Styrene or n-Butyl acrylate | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)2 or PdCl2 | Catalyzes the C-C bond formation wikipedia.org |

| Ligand | Triphenylphosphine (PPh3) | Stabilizes the palladium catalyst |

| Base | Triethylamine (Et3N) or K2CO3 | Neutralizes HBr byproduct libretexts.org |

| Solvent | DMF or Acetonitrile (B52724) | Solubilizes reactants |

Oxidation and Reduction Reactions

The this compound scaffold can undergo oxidation and reduction reactions, although these are less commonly explored than cross-coupling.

Oxidation: The dihydrofuran ring is susceptible to oxidation. For instance, related dihydrodibenzofuran systems have been oxidized to the corresponding aromatic dibenzofurans using reagents like N-chlorosuccinimide (NCS) in the presence of acid. acs.org The photooxygenation of 2,3-dimethylbenzo[b]furan (a related non-dihydro structure) is known to produce a dioxetane, suggesting that the C2-C3 bond in the dihydro-variant could also be a site for oxidative cleavage under specific conditions. researchgate.net More direct oxidation of the dihydrofuran ring in similar systems has been achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as part of a synthetic sequence. rsc.org

Reduction: Reduction reactions can target either the bromine substituent or the heterocyclic ring. Catalytic hydrogenation can potentially lead to hydrodebromination, replacing the bromine atom with hydrogen. However, this reaction often requires specific catalysts to avoid reduction of the aromatic ring. The reduction of peripheral functional groups is more common. For example, a nitro group on the 5-position of a 2,3-dihydrobenzofuran-7-carboxamide (B140375) scaffold has been successfully reduced to an amino group using tin(II) chloride (SnCl2·2H2O) without affecting the core structure. nih.gov

Reactivity of Peripheral Functional Groups (e.g., aldehyde, carboxylate)

Functional groups attached to the this compound core can undergo characteristic chemical transformations, enabling the synthesis of a diverse range of derivatives. The reactivity of a 7-carboxylic acid derivative has been particularly well-documented.

In one study, 2,3-dihydrobenzofuran (B1216630) was first carboxylated at the 7-position via lithiation followed by quenching with dry ice. nih.govacs.org This 2,3-dihydrobenzofuran-7-carboxylic acid was then converted into the corresponding primary amide, 2,3-dihydrobenzofuran-7-carboxamide. This amide served as a substrate for further reactions. For example, bromination with bromine in acetic acid occurred selectively at the 5-position, yielding 5-bromo-2,3-dihydrobenzofuran-7-carboxamide. Similarly, nitration with nitric acid and trifluoroacetic acid also occurred at the 5-position. nih.govacs.org These examples demonstrate that electrophilic aromatic substitution can be directed to the 5-position in derivatives containing an amide group at the 7-position.

Another important derivative is this compound-5-carbaldehyde. myskinrecipes.com The aldehyde group is a versatile functional handle that can participate in a wide array of reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines and other C-N bonded structures, further expanding the synthetic utility of the this compound scaffold.

Biological and Medicinal Chemistry Applications of 7 Bromo 2,3 Dihydrobenzofuran Scaffolds

Structure-Activity Relationship (SAR) Studies of Dihydrobenzofuran Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For dihydrobenzofuran derivatives, SAR studies have elucidated the critical roles of various substituents and their positions on the scaffold, as well as the importance of stereochemistry.

The substitution of hydrogen with a halogen atom, particularly bromine, on the benzofuran (B130515) ring is a common strategy to enhance biological activity. nih.gov The presence of bromine can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. mdpi.com Furthermore, bromine can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on a biological target, which can significantly improve binding affinity. nih.gov

The position of the halogen is a critical determinant of its effect on biological activity. nih.gov For instance, in studies on related dibenzofuran (B1670420) scaffolds, a dual halogenation at the C7 and C9 positions was identified as the preferred configuration for potent inhibition of the enzyme Casein Kinase 2 (CK2). acs.org Research on bromophenols from marine algae has also suggested that the presence of bromine is indispensable for certain enzyme inhibition activities. mdpi.com The replacement of chlorine with the larger bromine atom at the 7- and 9-positions of dihydrodibenzofurans did not result in a different binding mode but yielded compounds with nearly identical inhibitory concentrations (IC50 values), suggesting that the slightly better halogen bonding of bromine might be offset by its larger volume. acs.org

| Compound Modification | Target | Effect on Activity | Reference |

| Addition of Bromine to Benzofuran Ring | Various Cancer Cell Lines | Significant increase in anticancer activities | nih.gov |

| Dual Bromination at C7 and C9 (Dibenzofuran) | Casein Kinase 2 (CK2) | Preferred configuration for potent inhibition | acs.org |

| Substitution of Chlorine with Bromine | Casein Kinase 2 (CK2) | No significant impact on IC50 values | acs.org |

| Bromination of Phenolic Compounds | Various Enzymes | Increased enzyme inhibition activity | mdpi.com |

While the bromine at position 7 is crucial, substituents at other positions on the 2,3-dihydrobenzofuran (B1216630) ring also profoundly influence the pharmacological profile.

In the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors based on a 2,3-dihydrobenzofuran-7-carboxamide (B140375) core, substitutions at the 5-position, including with a bromo group, resulted in inactive compounds. acs.org Conversely, introducing a 4-amino group led to a two-fold increase in inhibitory activity, likely due to favorable electrostatic interactions with the target enzyme. acs.org

For the aforementioned CK2 inhibitors, a hydroxyl group at the C8 position was found to be essential for the inhibitory effect, forming a key hydrogen bond. acs.org Replacing this hydroxyl group with a methoxy (B1213986) group led to a drastic reduction in activity. acs.org Furthermore, increasing the size of substituents on an appended anilinomethylene moiety resulted in decreased potency (higher IC50 values). acs.org

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many pharmaceuticals. researchgate.netmdpi.com Chiral compounds can exist as enantiomers, which are non-superimposable mirror images. Often, only one enantiomer (the eutomer) is responsible for the desired biological effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. mdpi.com

Molecular Mechanisms of Action in Biological Systems

Understanding the molecular mechanisms through which 7-Bromo-2,3-dihydrobenzofuran derivatives exert their effects is essential for rational drug design. This involves identifying their specific molecular targets and elucidating how their interactions modulate biochemical pathways.

Derivatives of the dihydrobenzofuran scaffold have been shown to interact with a variety of important biological targets, including enzymes and receptors.

Enzymes: Dihydrobenzofuran-based compounds have been identified as potent inhibitors of enzymes such as Casein Kinase 2 (CK2) and Poly(ADP-ribose)polymerase-1 (PARP-1). acs.orgacs.org In the case of 7,9-dibromo-dihydrodibenzofuran derivatives inhibiting CK2, crystallographic studies have revealed specific molecular interactions. A significant π-halogen bond occurs between a bromine substituent and the phenylalanine 113 residue of the enzyme. acs.org Another halogen bond is formed with aspartic acid 175. acs.org These specific interactions anchor the inhibitor in the active site, leading to potent inhibition.

Receptors: The cannabinoid receptor 2 (CB2), a G-protein coupled receptor involved in immunomodulation, has been identified as a target for a series of 2,3-dihydro-1-benzofuran derivatives. nih.gov The binding of these ligands to the CB2 receptor is thought to involve a combination of hydrogen bonds, π-π stacking, and van der Waals interactions with key amino acid residues within the receptor's binding pocket. nih.gov

| Derivative Class | Molecular Target | Key Interactions | Reference |

| 7,9-Dibromo-dihydrodibenzofurans | Casein Kinase 2 (CK2) | Halogen bonding with Phe113 and Asp175 | acs.org |

| 2,3-Dihydrobenzofuran-7-carboxamides | PARP-1 | Electrostatic interactions | acs.org |

| 2,3-Dihydro-1-benzofuran derivatives | Cannabinoid Receptor 2 (CB2) | Hydrogen bonds, π-π stacking | nih.gov |

By interacting with specific molecular targets, this compound derivatives can modulate entire biochemical pathways, leading to their observed pharmacological effects.

Inhibition of PARP-1, for example, is a clinically validated strategy in oncology. PARP-1 is a key enzyme in the base excision repair pathway, which corrects single-strand DNA breaks. By inhibiting this enzyme, derivatives can disrupt DNA repair, leading to the accumulation of damage and cell death, particularly in cancer cells with existing DNA repair deficiencies.

Similarly, the inhibition of an enzyme like CK2, a protein kinase involved in a vast number of cellular processes, can have widespread effects. Modulating its activity can interfere with cell growth, proliferation, and survival signaling pathways. In another example, a bromophenol derivative was found to preserve mitochondrial function and increase antioxidant enzyme activities by activating the Akt-PGC1α-Sirt3 signaling pathway, which is critical for mitochondrial biogenesis and antioxidant defense. mdpi.com The activation of the CB2 receptor by dihydrobenzofuran agonists can suppress microglial cell activation and neuroinflammation, making it a target for treating neuropathic pain. nih.gov

Induction of Apoptosis and Reactive Oxygen Species in Cancer Cells

The anticancer effects of certain this compound analogs are significantly linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. A key mechanism driving this process is the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high concentrations, can induce cellular damage and trigger apoptotic pathways. nih.govnih.gov Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to agents that further increase oxidative stress. nih.gov

The elevation of ROS levels disrupts the mitochondrial membrane, leading to the release of cytochrome c. This, in turn, activates a cascade of enzymes called caspases, notably caspase-9 and the executioner caspase-3, which dismantle the cell in an orderly fashion. nih.govnih.gov Research has shown that various anticancer agents function by generating ROS to induce apoptosis in cancer cells. nih.gov

Studies on benzofuran derivatives have highlighted their pro-apoptotic capabilities. For instance, fluorinated benzofuran and dihydrobenzofuran derivatives, whose biological effects are noted to be enhanced by the presence of a bromine group, have been shown to induce apoptosis. researchgate.net This is achieved through mechanisms such as the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and the inhibition of the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, certain hybrid molecules incorporating a bromo-benzofuran scaffold have demonstrated the ability to significantly increase caspase-3 activity and the cleavage of PARP in non-small-cell lung cancer cells, confirming their role in triggering the apoptotic signaling cascade. mdpi.com

Inhibition of Tubulin Polymerization

Another critical mechanism through which dihydrobenzofuran analogs exert their anticancer effects is by interfering with the dynamics of microtubules through the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cellular cytoskeleton, playing a vital role in cell division (mitosis), cell structure, and intracellular transport. nih.govresearchgate.net They are in a constant state of dynamic equilibrium, polymerizing (assembling) and depolymerizing (disassembling) from α- and β-tubulin subunits. researchgate.net

Disruption of this dynamic process is a proven strategy in cancer therapy. researchgate.netnih.gov Agents that inhibit tubulin polymerization prevent the formation of the mitotic spindle, a structure necessary for the proper segregation of chromosomes during cell division. This interference leads to a halt in the cell cycle, typically at the G2/M phase, and ultimately triggers apoptosis. researchgate.netmdpi.com Many tubulin polymerization inhibitors bind to a specific location on β-tubulin known as the colchicine (B1669291) binding site. nih.govmdpi.com

Research into benzofuran derivatives has identified compounds that act as potent tubulin polymerization inhibitors. One study noted that the introduction of specific substituents on the benzofuran ring improved tubulin inhibition, with an observed antimitotic activity that was significantly stronger than the lead compound. nih.gov The activity of these compounds is often evaluated by measuring their ability to inhibit tubulin assembly in vitro and by observing their effects on the microtubule network within cancer cells. mdpi.com For example, a benzofuran-chalcone hybrid compound, 7a, not only showed powerful antiproliferative activities against various cancer cell lines but also remarkably inhibited tubulin polymerization with an IC₅₀ value of 1.6 µM. mdpi.com

Therapeutic Potential of Dihydrobenzofuran Analogs

The dihydrobenzofuran scaffold is a versatile structure in medicinal chemistry, leading to the development of analogs with a wide range of therapeutic applications.

Anticancer Agents

The 2,3-dihydrobenzofuran framework is a core component of many compounds investigated for their anticancer properties. nih.govresearchgate.net The therapeutic potential of these agents stems from their ability to target multiple facets of cancer cell biology, including inducing apoptosis and inhibiting tubulin polymerization, as previously discussed. mdpi.comnih.gov

The efficacy of these compounds is often enhanced by the addition of various functional groups, with halogen substitutions, such as bromine, playing a significant role. researchgate.netnih.gov For example, a bromo-substituted benzofuran-oxadiazole conjugate, 14c , was identified as the most efficient derivative against HCT116 human colon cancer cells, with an IC₅₀ value of 3.27 µM. nih.gov Similarly, novel benzofuran-indole hybrids, such as 7-Bromo-3-(6-methoxy-2-phenylbenzofuran-3-yl)-1H-indole (8f) , have been synthesized and shown to induce apoptosis in non-small-cell lung cancer cells. mdpi.com The strategic design of hybrid molecules incorporating the dihydrobenzofuran scaffold has emerged as a promising approach to develop potent cytotoxic agents against malignant tumors. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Benzofuran Derivatives Against Various Human Cancer Cell Lines. mdpi.comnih.gov

Antimicrobial Properties

The benzofuran nucleus is recognized as a valuable scaffold for the development of new antimicrobial agents. researchgate.net Derivatives of this structure have been investigated for their activity against a range of pathogenic bacteria and fungi. nih.gov

A chemical investigation of the marine-derived fungus Penicillium crustosum led to the isolation of several benzofuran derivatives. nih.gov Among these, certain compounds demonstrated notable antimicrobial effects. For instance, one of the isolated compounds exhibited moderate antibacterial activity, while another showed antifungal activity. nih.gov The unique structural features and broad biological potential of benzofurans make them a privileged structure in the search for novel treatments for infectious diseases. researchgate.net

Analgesic Applications

Derivatives of 2,3-dihydrobenzofuran have been explored for their potential use in pain management, particularly for neuropathic pain. nih.gov The endogenous cannabinoid system, which includes the CB₁ and CB₂ receptors, is a key target for pain modulation. Specifically, stimulation of the CB₂ receptor is known to suppress neuroinflammation and is an emerging target for treating neuropathic pain. nih.gov

A series of compounds based on a 3,3-disubstituted-2,3-dihydro-1-benzofuran ring was designed and synthesized to act as potent and selective CB₂ receptor agonists. nih.gov One compound from this series, compound 18 , was shown to reverse neuropathic pain in animal models without affecting locomotor behavior. Its effects were selectively blocked by a CB₂ receptor antagonist, confirming its mechanism of action. nih.gov This line of research suggests that dihydrobenzofuran analogs could offer a novel therapeutic approach for challenging pain conditions.

Potential in Neurological Disorders (e.g., MAO-B inhibition)

Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters like dopamine (B1211576). nih.gov Its activity increases with age, and elevated levels are associated with neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. nih.gov Inhibitors of MAO-B can increase dopamine levels and reduce the formation of toxic by-products from the enzyme's catalytic cycle, offering a neuroprotective strategy. nih.govnih.gov

A series of 2-phenylbenzofuran (B156813) derivatives, including bromo-substituted analogs, were designed and evaluated as inhibitors of human MAO-A and MAO-B. nih.gov Most of the tested compounds showed a preference for inhibiting MAO-B in a reversible manner, with IC₅₀ values in the low micromolar to nanomolar range. The study identified 2-(2′-bromophenyl)-5-methylbenzofuran (5) as the most active compound, with an IC₅₀ of 0.20 µM for MAO-B. nih.gov Importantly, these compounds did not show cytotoxic activity against a human neuroblastoma cell line, highlighting their potential for development as therapeutic agents for neurodegenerative disorders. nih.gov

Table 2: Inhibitory Activity (IC₅₀) of Bromo-substituted 2-Phenylbenzofuran Derivatives against human MAO-B. nih.gov

GPR119 Agonists

The G protein-coupled receptor 119 (GPR119) has emerged as a significant target for the treatment of type 2 diabetes and related metabolic disorders. nih.govsemanticscholar.org Activation of GPR119, which is highly expressed in pancreatic β-cells and gastrointestinal cells, stimulates the release of insulin (B600854) and incretin (B1656795) hormones like glucagon-like peptide 1 (GLP-1), thereby improving glucose tolerance. nih.govsemanticscholar.orgnih.gov

The this compound scaffold has been incorporated into the design of potent GPR119 agonists. Medicinal chemistry campaigns have evolved initial lead compounds into series of dihydrobenzofuran derivatives with high potency. nih.gov Through systematic optimization, researchers have explored the impact of various substituents on the dihydrobenzofuran core. This has led to the identification of compounds with favorable metabolic stability and activity profiles. nih.gov For instance, patent literature discloses compounds such as 4-(5-Bromo-7-fluoro-2,3-dihydrobenzofuran-2-yl)-1-(5-propylpyrimidin-2-yl)piperidin-4-ol as GPR119 modulators, highlighting the utility of the halogenated dihydrobenzofuran core in achieving desired receptor interactions. google.com

Computational Chemistry in Drug Discovery for Dihydrobenzofuran Derivatives

Computational chemistry plays a pivotal role in the modern drug discovery process for 2,3-dihydrobenzofuran derivatives. researchgate.net These in silico techniques provide profound insights into molecular interactions, guide the design of novel compounds, and predict their biological activities and potential liabilities, thereby accelerating the development of new therapeutic agents. researchgate.netnih.gov

Molecular Docking Studies of Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net This technique is instrumental in understanding the structure-activity relationships (SAR) of 2,3-dihydrobenzofuran derivatives. nih.gov Studies have shown that these derivatives can form stable interactions within the active sites of various protein targets. nih.gov

For instance, docking studies on different dihydrobenzofuran derivatives have revealed the importance of specific substitutions for biological activity. The binding energy, a key output of docking simulations, indicates the stability of the ligand-protein complex; a more negative value suggests a stronger binding affinity. researchgate.net Research on various derivatives has shown binding energies ranging from -6.0 kcal/mol to over -10.0 kcal/mol for different targets. researchgate.netnih.govresearchgate.net These interactions are typically governed by hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's binding pocket. researchgate.netnih.gov For example, in the context of EGFR inhibitors, benzofuran-1,2,3-triazole hybrids demonstrated strong binding scores, with key interactions stabilizing the complex. nih.gov This approach allows for the rational design of more potent and selective inhibitors based on the dihydrobenzofuran scaffold.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| Dihydrobenzofuran-2-carboxylates | Microbial Proteins | -6.0 to -7.5 | Not Specified |

| Benzofuran-1,2,3-triazole hybrids | EGFR | -9.6 to -10.2 | Not Specified |

| Benzofuran derivatives | Bacterial Proteins | -6.9 to -10.4 | Not Specified |

Molecular Dynamics Simulations for Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the dynamic stability of the predicted ligand-protein complex over time. nih.govnih.gov MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules, taking into account factors like solvent, temperature, and pressure. nih.gov

For dihydrobenzofuran derivatives, MD simulations have been used to confirm the stability of bindings predicted by docking studies. nih.govnih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and help to validate the initial docking poses. nih.gov A stable complex in an MD simulation, characterized by minimal fluctuations in root-mean-square deviation (RMSD), further supports the compound's potential as an effective inhibitor. nih.gov This computational validation is crucial for prioritizing candidates for synthesis and biological testing. nih.gov

Pharmacophore Mapping

Pharmacophore mapping is a process used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ijpsonline.comslideshare.net This model serves as a 3D template for designing or identifying new molecules with similar activity. slideshare.net

For dihydrobenzofuran derivatives, pharmacophore-based screening has been successfully used to identify novel inhibitors for targets like PDE1B and EGFR. nih.govnih.gov The process involves defining the key features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are crucial for binding to the target receptor. ijpsonline.com Once a pharmacophore model is generated and validated, it can be used to screen large virtual libraries of compounds to find new scaffolds that match the required 3D arrangement of features, leading to the discovery of novel lead compounds. nih.govslideshare.net

Machine Learning Platforms for Off-Target Effects

A critical aspect of drug development is the early identification of potential off-target interactions, which can lead to adverse effects. frontiersin.org Machine learning (ML) platforms and other computational tools are increasingly being used to predict these unintended interactions for small molecules. nih.gov

For a compound like this compound, these platforms would utilize its 2D chemical structure to screen against large databases of known protein targets. frontiersin.org By comparing the structural and chemical features of the query molecule to those of compounds with known biological activities, ML models can predict a profile of potential off-targets. nih.gov This in silico profiling helps in anticipating potential toxicities and can guide the chemical modification of the lead compound to minimize undesirable interactions while retaining its desired therapeutic activity. frontiersin.orgnih.gov This predictive capability is a powerful tool for de-risking drug candidates early in the discovery pipeline. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation of Dihydrobenzofurans

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 7-Bromo-2,3-dihydrobenzofuran is expected to show distinct signals for the aliphatic protons on the dihydrofuran ring and the aromatic protons on the benzene (B151609) ring. The aliphatic protons at C2 and C3 typically appear as triplets due to coupling with each other. The C3 protons (Ar-CH₂-CH₂-O) are generally found further downfield than the C2 protons (Ar-O-CH₂-CH₂). The aromatic region will display a characteristic splitting pattern for the three adjacent protons. The bromine atom at C7 will influence the chemical shifts of the neighboring aromatic protons, causing them to shift downfield compared to the unsubstituted 2,3-dihydrobenzofuran (B1216630). For a related derivative, n-Butyl 2-(this compound-3-yl)acetate, a proton on the aromatic ring was observed as a doublet at δ 7.29 ppm with a coupling constant of J = 8.0 Hz. core.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected. The aliphatic carbons, C2 and C3, will appear in the upfield region of the spectrum. The six aromatic carbons will resonate in the downfield region (typically 110-160 ppm). The carbon atom directly bonded to the bromine (C7) will show a characteristic shift, and its signal can be identified by its lower intensity compared to the protonated carbons. The quaternary carbons (C3a and C7a) will also have lower intensities.

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C2 | ~4.6 | Triplet | ~71 |

| C3 | ~3.2 | Triplet | ~30 |

| C4 | ~7.1 | Doublet | ~125 |

| C5 | ~6.8 | Triplet | ~121 |

| C6 | ~7.0 | Doublet | ~129 |

| C7 | - | - | ~102 |

| C3a | - | - | ~128 |

| C7a | - | - | ~159 |

Note: The data in the table are approximate values based on spectral data of the parent compound 2,3-dihydrobenzofuran and known substituent effects of bromine. Actual experimental values may vary.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. For a derivative, (±)-(7-bromo-2,3-dihydro-l-benzofuran-2-yl)methyl 4-methylbenzenesulfonate, high-resolution mass spectrometry with electrospray ionization (ESI) was used to confirm its composition. google.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is invaluable for analyzing reaction mixtures and identifying byproducts or impurities. researchgate.netresearchgate.net It can be used to confirm the presence of this compound in a complex mixture and provide molecular weight information for each separated component.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇BrO |

| Molecular Weight (for ⁷⁹Br) | 197.97 g/mol |

| Molecular Weight (for ⁸¹Br) | 199.97 g/mol |

| Exact Mass (Monoisotopic, ⁷⁹Br) | 197.96803 Da |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the dihydrofuran ring appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of peaks in the 1600-1450 cm⁻¹ region. A strong absorption corresponding to the C-O-C (aryl-alkyl ether) asymmetric stretch is expected in the 1270-1200 cm⁻¹ range. The C-Br stretching vibration will appear in the fingerprint region, typically between 600-500 cm⁻¹.

For the closely related compound 3-Isopropyl-7-bromo-2,3-dihydrobenzofuran, characteristic peaks were observed at 1602, 1582, and 1479 cm⁻¹, corresponding to the aromatic ring vibrations. oup.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 3000-2850 | Aliphatic C-H Stretch | Medium |

| 1605-1580 | Aromatic C=C Stretch | Medium-Strong |

| ~1480 | Aromatic C=C Stretch | Medium-Strong |

| ~1250 | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | Strong |

| 600-500 | C-Br Stretch | Medium-Strong |

X-ray Crystallography of Dihydrobenzofuran Derivatives

Studies on dibenzo[b,d]bromolium derivatives have established the geometry around the halogen atom. The average C-Br bond lengths in these five-membered cyclic systems are approximately 1.93 Å, and the average C-Br-C bond angle is around 87°. These studies reveal how the bromine atom is accommodated within the cyclic structure and how it participates in intermolecular interactions, such as halogen–π interactions, which can influence the supramolecular assembly in the solid state. This information is crucial for understanding the physical properties and reactivity of halogenated benzofurans.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for determining the purity of a compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile or thermally sensitive compounds. For dihydrobenzofuran derivatives, reversed-phase HPLC (RP-HPLC) is commonly used. researchgate.netgoogle.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a buffer, would be typical. The purity is determined by integrating the peak area of the main component and comparing it to the total area of all peaks detected by a UV detector. The method can be validated to demonstrate specificity, linearity, precision, and accuracy for quantifying the target compound and any known impurities. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. bris.ac.uk This technique is highly effective for impurity profiling, as the mass spectrometer provides structural information about any co-eluting or separated impurities. It is particularly useful for detecting residual solvents, starting materials, or byproducts from the synthesis.

Future Research Directions and Emerging Applications

Development of Highly Enantioselective Synthetic Routes

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For 7-Bromo-2,3-dihydrobenzofuran, the development of highly enantioselective synthetic routes is a key area of future research. While various methods exist for the asymmetric synthesis of the 2,3-dihydrobenzofuran (B1216630) scaffold, specific high-yield, and high-enantioselectivity routes for the 7-bromo substituted variant are still under development.

Current research in the enantioselective synthesis of related 2,3-dihydrobenzofurans has focused on several catalytic strategies:

Palladium-Catalyzed Reactions: Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes have shown promise for producing chiral substituted 2,3-dihydrobenzofurans with excellent control over the stereochemistry. organic-chemistry.org

Iridium-Catalyzed Intramolecular Hydroarylation: This method has been successfully used for the enantioselective synthesis of 3-substituted dihydrobenzofurans. nii.ac.jp

Silver-Catalyzed Asymmetric Synthesis: The condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines, catalyzed by chiral silver(I) complexes, presents another viable pathway. sigmaaldrich.com

Copper-Catalyzed Asymmetric Intramolecular Addition: A Cu(I) catalyst supported by a chiral ligand has been effective for the enantioselective intramolecular addition of aryl pinacolboronic esters to unactivated ketones, yielding chiral 2,3-dihydrobenzofuran-3-ol derivatives. rsc.org

Future work will likely focus on adapting and optimizing these existing methods for the specific synthesis of enantiopure this compound. A notable example of a related enantioselective synthesis is that of (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one, which was achieved with a high enantiomeric ratio through a palladium-catalyzed Heck-Matsuda reaction followed by carbonylation. nih.gov This demonstrates the feasibility of achieving high stereocontrol in the synthesis of 7-bromo-substituted dihydrobenzofurans.

Table 1: Comparison of Enantioselective Synthetic Methods for 2,3-Dihydrobenzofurans

| Catalytic System | Key Reaction Type | Reported Enantioselectivity (ee) | Applicability to this compound |

| Palladium/Chiral Ligand | Heck/Tsuji-Trost | Up to 98% | High, requires appropriate o-bromophenol precursor |

| Iridium/Chiral Ligand | Intramolecular Hydroarylation | Up to 97% | High, dependent on suitable ketone precursor |

| Silver/Chiral Ligand | Asymmetric Condensation | High | Moderate, requires specific benzoxasilepine starting material |

| Copper/Chiral Ligand | Intramolecular Addition | Excellent | High, for synthesis of 3-hydroxy derivatives |

Exploration of Novel Biological Targets and Therapeutic Areas

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. mdpi.comnih.gov The presence of a bromine atom at the 7-position of this scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties, making this compound and its derivatives promising candidates for novel therapeutic agents.

Research into the biological activities of bromo-substituted benzofurans and their analogs has revealed potential in several therapeutic areas:

Anticancer Agents: Benzofuran (B130515) derivatives have demonstrated significant anticancer activity. researchgate.netnih.govresearchgate.netrsc.org For example, dibromo-dihydrodibenzofuran derivatives have been identified as potent inhibitors of Casein Kinase 2 (CK2), a promising target for cancer treatment. acs.org The bromo-substituent was found to engage in crucial halogen bonding interactions with the kinase. acs.org

Anti-inflammatory Agents: A series of 2,3-dihydrobenzofuran-2-ones have been synthesized and shown to be powerful anti-inflammatory compounds, with some derivatives being more potent than indomethacin (B1671933) and diclofenac. nih.gov The 2,3-dihydrobenzofuran scaffold has also been used to design inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an important target in inflammation and cancer. nih.gov

Neuroprotective Agents: Derivatives of 2,3-dihydrobenzofuran exhibit neuroprotective properties, including the inhibition of monoamine oxidase type B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's and Alzheimer's diseases. mdpi.com

Cannabinoid Receptor Agonists: 2,3-Dihydrobenzofuran derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2), which is a target for treating inflammatory and neuropathic pain. nih.gov

Future research will likely involve the synthesis and screening of libraries of this compound derivatives to identify lead compounds for these and other therapeutic areas. The bromine atom can serve as a synthetic handle for further structural modifications to optimize activity and selectivity for specific biological targets.

Investigation of Green and Sustainable Synthesis Methods

In line with the growing emphasis on environmentally friendly chemical processes, future research will undoubtedly focus on developing green and sustainable methods for the synthesis of this compound. The principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the avoidance of hazardous reagents and solvents, will guide these efforts.

Potential green synthetic approaches for 2,3-dihydrobenzofurans that could be adapted for the 7-bromo analog include:

Visible Light-Mediated Synthesis: A sustainable approach for the synthesis of 2,3-dihydrobenzofuran chalcogenides using visible light has been reported. mdpi.com This method proceeds under mild conditions and aligns with the principles of green chemistry.

Base-Mediated Procedures: An effective base-mediated procedure has been developed for the synthesis of 3-amino-2,3-dihydrobenzofurans via a [4 + 1] cyclization. nih.gov

Bronsted Acid-Promoted Condensation: A novel synthetic protocol for benzofuran derivatives has been proposed through a Bronsted acid-promoted condensation reaction. nih.gov

Reactions in Water: The use of water as a solvent for organic reactions is a key aspect of green chemistry. ucsb.edu Developing aqueous synthetic routes to this compound would significantly reduce the environmental impact of its production.

These approaches offer alternatives to traditional synthetic methods that often rely on harsh reagents, high temperatures, and volatile organic solvents. The development of catalytic and biocatalytic methods will also be crucial in advancing the sustainable synthesis of this compound.

Applications in Materials Science (e.g., polymers, organic electronic materials)

The unique electronic and structural features of the 2,3-dihydrobenzofuran core make it an attractive building block for advanced materials. The presence of the bromine atom in this compound provides a reactive site for polymerization and for tuning the electronic properties of materials.

Potential applications in materials science include:

Polymers: Benzofuran derivatives have been used as synthons in polymer chemistry. researchgate.net The bromo-substituent on this compound can be utilized in cross-coupling reactions, such as Suzuki or Stille coupling, to incorporate the dihydrobenzofuran unit into polymer backbones. This could lead to the development of novel polyimides and other high-performance polymers with unique thermal and electronic properties. researchgate.net

Organic Electronic Materials: The dihydrobenzofuran scaffold has been incorporated into materials for organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of the this compound core could be harnessed to develop new host materials, electron-blocking materials, or emitters for OLEDs. The bromine atom can be used to tune the HOMO/LUMO energy levels of the material or to facilitate further functionalization. Asymmetric cationic polymerization of benzofuran has been shown to produce optically active polymers, which could have applications in chiroptical materials. acs.org

Future research in this area will involve the design and synthesis of monomers based on this compound and their subsequent polymerization to create new materials with tailored properties for applications in electronics, photonics, and other advanced technologies.

Role in Environmental Chemistry Research (e.g., pollutant detection and remediation)

The potential role of this compound in environmental chemistry is an emerging area of research. Its chemical properties suggest possible applications in both the detection and remediation of environmental pollutants.

Pollutant Detection: The dihydrobenzofuran core could be functionalized to create chemosensors for the detection of specific pollutants. The electronic properties of the aromatic ring can be modulated by the bromo-substituent, potentially enhancing the sensitivity and selectivity of such sensors.

Remediation: The hydrodeoxygenation (HDO) of benzofuran and its derivatives is a key reaction in the upgrading of bio-oils and the removal of oxygenated pollutants. researchgate.net Studies on the HDO of 2,3-dihydrobenzofuran over catalysts like NiMoP/Al2O3 provide insights into the reaction pathways for breaking the C-O bonds in the furan (B31954) ring. researchgate.net The bromine atom in this compound could influence the reactivity and selectivity of such deoxygenation processes. Furthermore, bromoaromatic compounds can undergo reductive dehalogenation, a process that can be harnessed for the remediation of halogenated pollutants. The study of the microbial or catalytic dehalogenation of this compound could provide valuable information for developing new environmental remediation strategies.

Future research will be needed to explore these potential applications more thoroughly. This will involve the synthesis of functionalized derivatives of this compound for sensor applications and detailed studies of its reactivity in catalytic systems relevant to environmental remediation.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 7-Bromo-2,3-dihydrobenzofuran, and how are cyclization challenges resolved?

- The synthesis often involves multi-step sequences starting from brominated precursors. For example, 4-bromo-2,3-dihydrobenzofuran (structurally analogous to 7-bromo derivatives) is synthesized via borane reduction of 2-bromophenylacetic acid, followed by chlorination and cyclization under basic conditions. Cyclization failures, such as incomplete reactions, are addressed by isolating intermediates (e.g., chloro derivatives) before refluxing in basic media, achieving yields up to 72% .

Q. How are palladium-mediated coupling reactions applied to functionalize this compound?

- Suzuki and Heck couplings using Pd catalysts enable the introduction of aryl, vinyl, or alkyl groups at the brominated position. This method facilitates the creation of 4-substituted derivatives, critical for probing structure-activity relationships in drug discovery .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy (1H/13C) verifies substituent positions and ring saturation. GC-MS and electron ionization mass spectrometry validate molecular weight, while X-ray crystallography resolves stereochemical ambiguities. HPLC monitors enantiomeric excess in chiral syntheses .

Q. What intermediates are pivotal in synthesizing this compound, and how are reaction conditions optimized?

- Key intermediates include phenylethyl alcohol derivatives and chloro precursors. Optimization involves adjusting base strength (e.g., KOH vs. NaOH) and reaction duration during cyclization to minimize byproducts and maximize yield .

Advanced Research Questions

Q. How does bromine substitution at position 7 influence receptor binding compared to other positions (e.g., 4-bromo derivatives)?

- The 7-bromo substituent in dihydrobenzofuran analogues enhances 5-HT2 receptor affinity by 2.4–3.2 kcal/mol compared to 4-bromo derivatives. This effect exceeds predictions based on hydrophobicity, suggesting electronic or steric interactions critical for hallucinogenic activity .

Q. What enantioselective methods enable the construction of 2-aryl-2,3-dihydrobenzofuran scaffolds with bromine substituents?

- Cu/SPDO-catalyzed [3+2] cycloaddition achieves enantioselective synthesis of 2-aryl derivatives. Adapting this method for 7-bromo substrates requires ligand modifications (e.g., bulky chiral ligands) to accommodate steric hindrance from the bromine atom .

Q. How do computational models predict the bioactivity and ADMET properties of this compound derivatives?

- Molecular docking and MD simulations assess binding to fungal/bacterial targets (e.g., mPGES-1). QSAR models correlate bromine's electronegativity with improved target affinity but highlight potential metabolic instability, guiding lead optimization .

Q. Can enzymatic hydrolysis be leveraged for stereoselective modification of brominated dihydrobenzofuran esters?

- Candida antarctica lipase achieves enantioselective hydrolysis of dihydrobenzofuran esters (80–99% ee). Applying this to 7-bromo derivatives requires substrate engineering to accommodate steric effects from the bromine atom .

Notes

- Avoid commercial sources (e.g., benchchem.com ) per reliability guidelines.

- Structural variations (e.g., 4- vs. 7-bromo) necessitate tailored synthetic and analytical approaches.